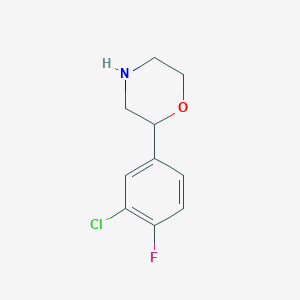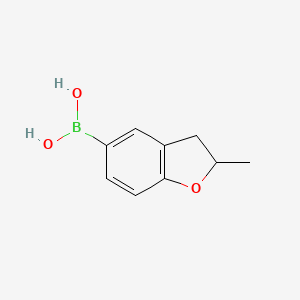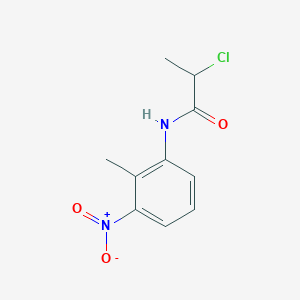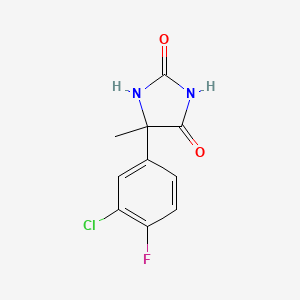![molecular formula C11H6F3NO2S B1420368 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid CAS No. 762287-51-4](/img/structure/B1420368.png)
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
概述
描述
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring with a carboxylic acid group at the 5-position. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds, making this compound of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that facilitate high yields and purity are often employed in industrial settings.
化学反应分析
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the compound.
科学研究应用
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: Utilized in the development of materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-5-carboxylic acid: Similar structure but with an oxazole ring instead of a thiazole ring.
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid group on the thiazole ring. This unique arrangement can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-5-8(18-9)10(16)17/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHZQLTWBMTKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid relevant in doping control?
A: While not pharmacologically active itself, this compound, often abbreviated as MTTC, serves as a key indicator of GW1516 administration in horses. Research has identified MTTC as a long-lasting metabolite of GW1516, detectable in equine urine for up to 4 weeks post-administration [, ]. This extended detection window makes MTTC a valuable target analyte for anti-doping agencies seeking to ensure fair competition in equine sports.
Q2: How can the presence of this compound be confirmed in biological samples?
A: Sophisticated analytical techniques are employed to accurately identify and quantify MTTC in samples like equine urine or hair. Liquid chromatography coupled with high-resolution mass spectrometry (LC/ESI-Q-Exactive HRMS) is a powerful tool used for this purpose [, ]. This method separates MTTC from other compounds in the sample and then measures its mass-to-charge ratio, providing a unique fingerprint for unambiguous identification and quantification.
- Lee, K., et al. (2016). Metabolic study of GW1516 in equine urine using liquid chromatography/electrospray ionization Q-Exactive high-resolution mass spectrometer for doping control. Drug testing and analysis, 8(11-12), 1199-1207.
- Lee, K., et al. (2017). Detection and longitudinal distribution of GW1516 and its metabolites in equine hair for doping control using liquid chromatography - high-resolution mass spectrometry. Drug testing and analysis, 9(11-12), 1819-1826.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)
![2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420288.png)
![2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420289.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid](/img/structure/B1420291.png)
![Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1420294.png)


![5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine](/img/structure/B1420297.png)



![N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1420305.png)
![[2-(Difluoromethoxy)-5-methoxyphenyl]methanamine](/img/structure/B1420306.png)
